Tramazoline
Overview
Description
Tramazoline is a chemical compound used primarily in the form of this compound hydrochloride in nasal decongestant preparations. It is an α-adrenergic receptor agonist that inhibits the secretion of nasal mucus. This compound was patented in 1961 and came into medical use in 1962 . It is commonly found in various nasal sprays and is known for its effectiveness in reducing nasal congestion.
Mechanism of Action
Target of Action
Tramazoline is a sympathomimetic drug that primarily targets α-adrenergic receptors . These receptors play a crucial role in the regulation of various physiological processes, including the modulation of the sympathetic nervous system’s effects.
Mode of Action
As an α-adrenergic receptor agonist , this compound binds to these receptors, leading to a series of intracellular events . This interaction results in the inhibition of nasal mucus secretion, providing relief from nasal congestion .
Biochemical Pathways
These effects primarily involve the modulation of intracellular calcium levels and the regulation of protein kinases, which can impact numerous cellular processes .
Result of Action
The primary molecular effect of this compound’s action is the inhibition of nasal mucus secretion . This leads to a decrease in nasal congestion, providing symptomatic relief for conditions like the common cold . On a cellular level, this compound’s activation of α-adrenergic receptors can influence a variety of processes, including cell proliferation, secretion, and contraction .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. Additionally, individual patient factors, including age, sex, genetic makeup, and overall health status, can also influence a drug’s effectiveness and safety profile .
Biochemical Analysis
Biochemical Properties
Tramazoline is a sympathomimetic, meaning it mimics the actions of epinephrine and norepinephrine and has an effect on the sympathetic nervous system . The exact biochemical interactions of this compound with enzymes, proteins, and other biomolecules are not fully annotated .
Cellular Effects
This compound’s primary cellular effect is the inhibition of nasal mucus secretion . This is achieved through its action as an α-adrenergic receptor agonist .
Molecular Mechanism
As an α-adrenergic receptor agonist, it likely binds to these receptors and triggers a response, leading to the inhibition of nasal mucus secretion .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings, including its stability, degradation, and long-term effects on cellular function, are not fully documented
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tramazoline typically involves the reaction of 1-tetralone with ethylenediamine under specific conditions to form the imidazoline ring. The reaction is carried out in the presence of a reducing agent such as sodium borohydride to yield this compound .
Industrial Production Methods
In industrial settings, this compound is produced through a similar synthetic route but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure the efficient production of this compound. The final product is then purified using crystallization and filtration techniques to obtain this compound hydrochloride, which is used in nasal decongestant formulations .
Chemical Reactions Analysis
Types of Reactions
Tramazoline undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: The imidazoline ring can be reduced under specific conditions.
Substitution: this compound can undergo substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Various halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of naphthalene derivatives, while reduction can yield different imidazoline derivatives .
Scientific Research Applications
Tramazoline has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying imidazoline chemistry.
Biology: Studied for its effects on α-adrenergic receptors and its potential use in treating various conditions related to nasal congestion.
Industry: Employed in the production of nasal sprays and other pharmaceutical formulations.
Comparison with Similar Compounds
Tramazoline is often compared with other nasal decongestants such as:
Uniqueness
This compound is unique in its specific binding affinity for α-adrenergic receptors and its relatively long duration of action compared to other decongestants. It is also known for its minimal systemic absorption, which reduces the risk of systemic side effects .
Similar Compounds
- Oxymetazoline : Another α-adrenergic agonist used in nasal decongestants.
- Xylometazoline : Similar in action to this compound but with a slightly different chemical structure.
- Phenylephrine : A common decongestant with a different mechanism of action, primarily acting on α1-adrenergic receptors .
Properties
IUPAC Name |
N-(5,6,7,8-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-2-6-11-10(4-1)5-3-7-12(11)16-13-14-8-9-15-13/h3,5,7H,1-2,4,6,8-9H2,(H2,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQJLHRRUATVHED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2NC3=NCCN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
3715-90-0 (mono-hydrochloride) | |
Record name | Tramazoline [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001082571 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5046936 | |
Record name | N-(5,6,7,8-Tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5046936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1082-57-1 | |
Record name | Tramazoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1082-57-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tramazoline [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001082571 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tramazoline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13064 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | N-(5,6,7,8-Tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5046936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tramazoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.823 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRAMAZOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SLE31693IV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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